

An In-depth Technical Guide to the Chemical Properties of Cyclopentylacetone

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Compound of Interest

Compound Name: 2-Propanone, 1-cyclopentyl-

Cat. No.: B058136

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Introduction

Cyclopentylacetone, systematically named 1-cyclopentylpropan-2-one, is a ketone derivative of cyclopentane. With the chemical formula $C_8H_{14}O$, it serves as a versatile intermediate in organic synthesis.^{[1][2]} Its utility is found in the synthesis of various organic compounds, including pharmaceuticals and fragrances. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, tailored for a technical audience in research and development.

Physical and Chemical Properties

Cyclopentylacetone is a liquid at room temperature.^[2] Its physical and chemical properties are summarized in the tables below. This data is crucial for its application in chemical reactions, purification processes, and for ensuring safe handling and storage.

Table 1: Identifiers and General Properties

Property	Value	Reference(s)
IUPAC Name	1-cyclopentylpropan-2-one	[1][2]
Synonyms	Cyclopentylacetone, 1- Cyclopentyl-2-propanone	[2][3]
CAS Number	1122-98-1	[1][2]
Molecular Formula	C ₈ H ₁₄ O	[1][2]
Molecular Weight	126.20 g/mol	[1][4]
Appearance	Liquid	[2]

Table 2: Quantitative Physical Properties

Property	Value	Unit	Reference(s)
Boiling Point	166.4	°C	Calculated value[2]
Density	0.902	g/cm ³	Calculated value[2]
Flash Point	54.2	°C	Calculated value[2]
logP (Octanol/Water)	2.1	Computed by PubChem[1]	
Refractive Index	1.453	[5]	

Synthesis of Cyclopentylacetone

The synthesis of cyclopentylacetone can be achieved through various established organic chemistry pathways. A common conceptual method involves the alkylation of a cyclopentyl derivative. While specific peer-reviewed protocols for this exact compound are not readily available in literature databases, a chemically sound and widely applicable method is the acetoacetic ester synthesis.

Experimental Protocol: Acetoacetic Ester Synthesis

This protocol describes a generalized procedure for synthesizing cyclopentylacetone starting from cyclopentyl bromide and ethyl acetoacetate.

Materials:

- Cyclopentyl bromide
- Ethyl acetoacetate
- Sodium ethoxide (NaOEt)
- Ethanol (absolute)
- Diethyl ether
- 5% Sodium hydroxide (NaOH) solution
- 10% Hydrochloric acid (HCl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (brine solution)

Procedure:

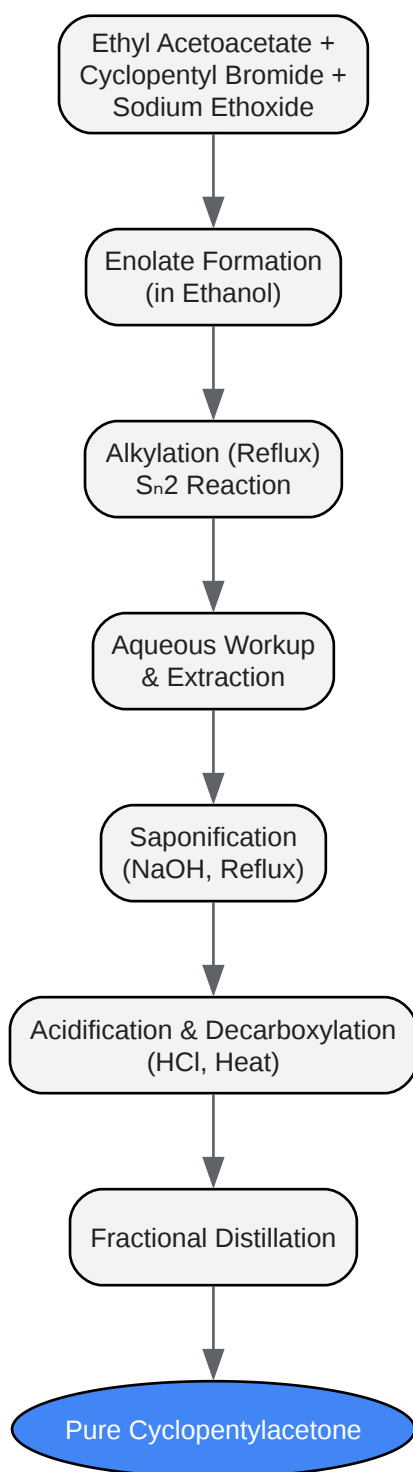
- **Enolate Formation:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. Ethyl acetoacetate is added dropwise to the stirred solution at room temperature to form the sodium enolate.
- **Alkylation:** Cyclopentyl bromide is added to the enolate solution. The mixture is heated to reflux for several hours to facilitate the $\text{S}_{\text{N}}2$ reaction, yielding ethyl 2-acetyl-2-cyclopentylacetate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Extraction:** After cooling, the reaction mixture is poured into water. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Saponification and Decarboxylation:** The crude ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (5%). This saponifies the ester to the corresponding

carboxylate salt.

- **Acidification:** The cooled reaction mixture is carefully acidified with 10% hydrochloric acid until the solution is acidic to litmus paper. This protonates the carboxylate and induces decarboxylation of the resulting β -keto acid upon gentle heating, yielding crude cyclopentylacetone.
- **Purification:** The crude product is separated and purified by fractional distillation under reduced pressure to yield pure 1-cyclopentylpropan-2-one.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the acetoacetic ester synthesis for cyclopentylacetone.



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Synthesis and Purification Workflow for Cyclopentylacetone.

Chemical Reactivity

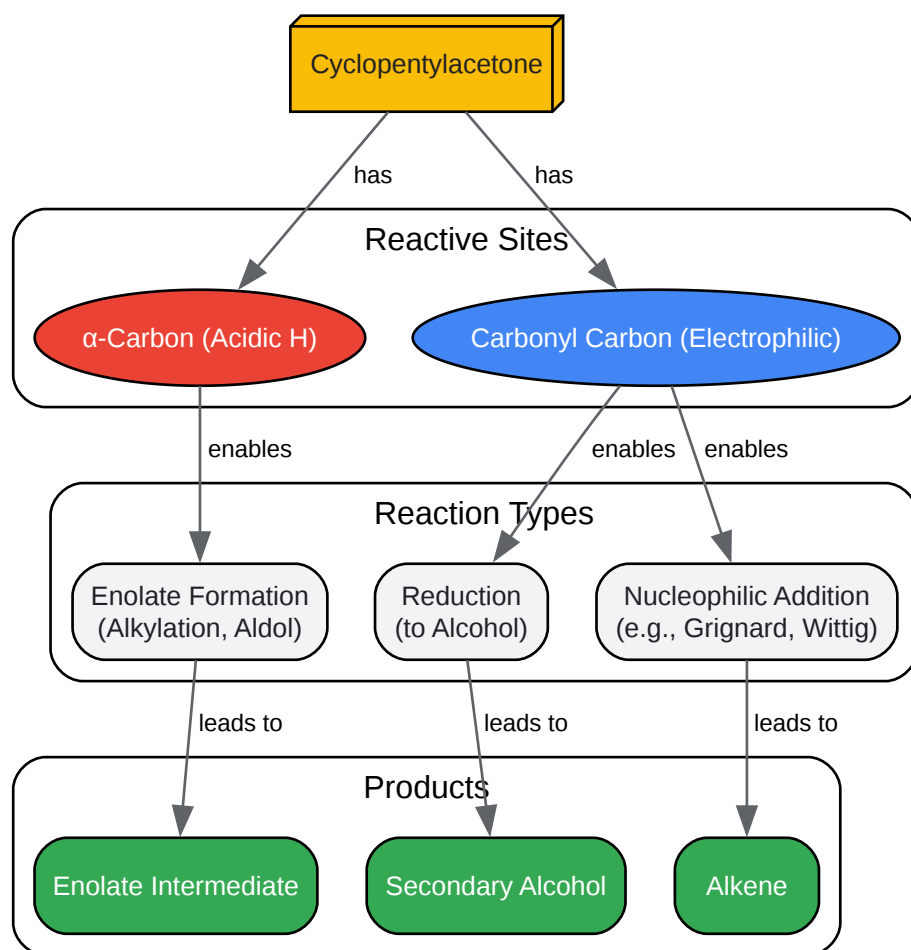
The chemical behavior of cyclopentylacetone is dominated by the ketone functional group and the presence of acidic α -hydrogens. This allows it to participate in a wide range of reactions common to ketones, making it a useful synthetic intermediate.

Key reactions include:

- **Enolate Formation:** The protons on the carbons adjacent to the carbonyl (α -carbons) are acidic and can be removed by a base to form a nucleophilic enolate. This is the first step in many alkylation and condensation reactions.
- **Aldol Condensation:** The enolate can react with other carbonyl compounds (including itself) in an aldol addition or condensation reaction to form β -hydroxy ketones or α,β -unsaturated ketones.
- **Halogenation:** In the presence of acid or base, cyclopentylacetone can be halogenated at the α -position.
- **Reduction:** The carbonyl group can be reduced to a secondary alcohol (1-cyclopentyl-2-propanol) using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- **Wittig Reaction:** Reaction with a phosphonium ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond.

General Reactivity Diagram

This diagram outlines the principal reactive sites and transformations of cyclopentylacetone.



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Key Reactive Sites and Reaction Pathways of Cyclopentylacetone.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of cyclopentylacetone. Below is a summary of available and expected spectral data.

Table 3: Spectroscopic Data Summary

Technique	Data / Expected Features	Reference(s)
^{13}C NMR	Data available, specific shifts not published. Expected peaks: Carbonyl (C=O) ~205-215 ppm; α -carbons ~30-50 ppm; cyclopentyl carbons ~25-40 ppm.	[1]
^1H NMR	No published spectrum found. Expected signals: Methyl protons (singlet, ~2.1 ppm); Methylene protons α to C=O (doublet, ~2.4 ppm); Cyclopentyl protons (multiplets, ~1.0-2.2 ppm).	
IR Spectroscopy	Strong, sharp C=O stretch at ~1715 cm^{-1} . C-H stretching just below 3000 cm^{-1} .	[2]
Mass Spectrometry	Molecular ion (M^+) peak at m/z = 126. Prominent fragments from α -cleavage, such as the acetyl cation (CH_3CO^+) at m/z = 43.	[1][2]

Safety and Handling

Cyclopentylacetone is a chemical that must be handled with appropriate safety precautions in a laboratory setting. The Globally Harmonized System (GHS) classification indicates potential hazards.[1]

GHS Classification:

- Flammable liquids (Category 3)
- Acute toxicity, oral (Category 3 - Toxic if swallowed)

- Skin irritation (Category 2)
- Serious eye irritation (Category 2A)
- Specific target organ toxicity, single exposure; Respiratory tract irritation

Handling and Storage:

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Keep away from heat, sparks, open flames, and other ignition sources.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- If inhaled: Move the person into fresh air.
- If swallowed: Seek immediate medical attention.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

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